(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol

Description

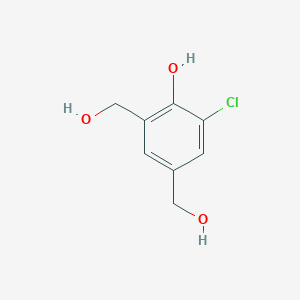

(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol is a chlorinated aromatic diol with the molecular formula C₈H₉ClO₃. Its structure consists of a benzene ring substituted with two hydroxymethyl (-CH₂OH) groups at positions 1 and 3, a hydroxyl (-OH) group at position 4, and a chlorine atom at position 5 (Figure 1).

Properties

Molecular Formula |

C8H9ClO3 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

2-chloro-4,6-bis(hydroxymethyl)phenol |

InChI |

InChI=1S/C8H9ClO3/c9-7-2-5(3-10)1-6(4-11)8(7)12/h1-2,10-12H,3-4H2 |

InChI Key |

AONNUJLOCLHEIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CO)O)Cl)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Chloro-4-hydroxypyrimidines

A process for preparing 5-chloro-4-hydroxypyrimidines involves using 2-chloro enamines as intermediates. The preferred procedure uses an alkali metal alcoholate in the corresponding alcohol. A desiccant, such as magnesium sulfate or 30 nm molecular sieves, can bind the water being liberated in the reaction. The reaction temperature is kept between 20° and 80° C, using an excess of 1.5-3.5 mol of the theoretically required formamide. 1-2.2 mol of base are needed for 1 mol of 2-chloro enamine. After dissolving in water, the prepared 5-chloro-4-hydroxypyrimidine can be extracted by extraction with a polar solvent at a pH of 3-7. With some derivatives, the 5-chloro-4-hydroxypyrimidine crystallizes out of water at the stated pH, so it can subsequently be filtered off with suction.

Synthesis of Carbon Coated Nanoparticles

Carbon materials are used to immobilize catalysts because they have a high surface area (> 1000 m2/g) and extreme thermal stability. The mostly aromatic surface of carbon materials like graphene and carbon nanotubes allows multiple ways for immobilizing catalysts. The most obvious way is to use functional groups, mainly oxygen groups, on defect sites of carbon materials. The nature and density of these functional groups can be controlled to some extent during the synthesis. Another way for covalent attachment is to functionalize the surface and construct an anchoring point for substrates. The most significant advantage of covalent linkage is the low probability of leaching from metal complexes anchored in this way to carbon supports.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenylene compound.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 5-chloro-4-hydroxybenzaldehyde or 5-chloro-4-hydroxybenzoic acid.

Reduction: Formation of 4-hydroxy-1,3-phenylene)dimethanol.

Substitution: Formation of 5-amino-4-hydroxy-1,3-phenylene)dimethanol or 5-thiol-4-hydroxy-1,3-phenylene)dimethanol.

Scientific Research Applications

(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of high-gloss polyester resins and other polymeric materials.

Mechanism of Action

The mechanism of action of (5-Chloro-4-hydroxy-1,3-phenylene)dimethanol involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The physicochemical and functional properties of (5-Chloro-4-hydroxy-1,3-phenylene)dimethanol are influenced by its substituents. Below is a detailed comparison with analogs differing in substituent type, position, or electronic effects.

Table 1: Key Properties of this compound and Analogs

Spectroscopic and Physical Properties

- NMR Shifts : Hydroxymethyl protons in analogs resonate at δ 4.6–5.0 ppm as singlets. Chlorine’s electron-withdrawing effect in the target compound deshields adjacent aromatic protons, causing downfield shifts compared to methyl- or methoxy-substituted analogs .

- LogP and Solubility: Chlorine increases lipophilicity (predicted LogP ~1.5) compared to hydrophilic analogs like (2-Hydroxy-5-methyl-1,3-phenylene)dimethanol (LogP ~0.8) . This balance affects bioavailability in drug delivery systems.

Biological Activity

(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol, a compound with potential biological significance, has been the subject of various studies focusing on its pharmacological activities. This article reviews the compound's biological activity, synthesizing findings from diverse research sources and presenting relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chlorinated phenolic compound with two hydroxymethyl groups, which may contribute to its biological properties.

Anticancer Properties

Flavonoids and phenolic compounds have been extensively studied for their anticancer activities. A study on halogenated flavonols demonstrated that compounds with similar substitutions to this compound showed promising results against human non-small cell lung cancer cells (A549). For example, compound 6l exhibited an IC50 of 0.46 μM, indicating strong inhibitory effects compared to standard treatments like 5-fluorouracil . This suggests that this compound may also possess anticancer properties worth exploring.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with hydroxyl groups are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells by modulating proteins such as Bcl-2 and Bax .

- Enzyme Inhibition : The presence of chlorine and hydroxymethyl groups can enhance binding affinity to various enzymes involved in viral replication and cancer cell proliferation.

Table 1: Biological Activity Comparison

| Compound Name | IC50 Value (μM) | Activity Type |

|---|---|---|

| This compound | TBD | TBD |

| Compound 6l | 0.46 | Anticancer |

| Compound 6k | 3.14 | Anticancer |

| ZVpro Inhibitor Compound | <0.62 | Antiviral |

Note: TBD indicates "To Be Determined" pending further research on this compound.

Case Studies

While direct case studies on this compound are sparse, related compounds have been evaluated in clinical settings:

- Zika Virus Protease Inhibition :

- Cancer Cell Line Studies :

Q & A

Q. Key Reaction Parameters :

| Starting Material | Reagent/Conditions | Key Considerations |

|---|---|---|

| Diethyl ester | LiAlH₄, THF, reflux | Use inert atmosphere (Ar/N₂) to avoid moisture |

| Free hydroxyl groups | TBSCl, imidazole, THF | Monitor reaction progress via TLC (10% EtOAc/hexane) |

How to characterize this compound using NMR spectroscopy?

Basic Research Focus

1H and 13C NMR are critical for structural confirmation:

- 1H NMR :

- 13C NMR :

Advanced Tip : Use deuterated acetonitrile (CD₃CN) for sharper peaks, as seen in structurally similar iodinated analogs .

How to optimize reaction conditions to avoid side products during synthesis?

Q. Advanced Research Focus

- Gas Evolution : Reactions involving cesium carbonate or Na₂CO₃ (e.g., difluoromethylation) require oil bubblers to manage CO₂ release .

- Temperature Control : Reflux durations must be calibrated (e.g., 3 hours for LiAlH₄ reductions) to prevent over-reduction or decomposition .

- Purification : Recrystallization in methanol or ethyl acetate/hexane mixtures removes unreacted esters or silylation byproducts .

Risk Mitigation : Conduct hazard assessments for reagents like LiAlH₄ (pyrophoric) and DMF (teratogenic) .

How do substituents (Cl, OH) influence the compound’s reactivity in derivatization?

Q. Advanced Research Focus

- Electronic Effects :

- Chloro (electron-withdrawing) : Directs electrophilic substitution to the para position. Lowers pKa of adjacent hydroxyl groups, enhancing acidity .

- Hydroxy (electron-donating) : Facilitates hydrogen bonding, affecting solubility and crystallinity. May require protection (e.g., silylation) in nucleophilic reactions .

- Steric Effects : Bulky substituents (e.g., TBS groups) reduce reaction rates in crowded aromatic systems.

Case Study : Fluorinated analogs (e.g., 5-fluoro derivatives) show altered NMR shifts (δ 4.63–4.76 for CH₂OH) due to electronegativity differences .

What purification methods are effective for isolating this compound?

Q. Basic Research Focus

- Recrystallization : Use methanol for high-purity crystals (cool slowly to room temperature) .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent effectively separates diols from ester precursors .

- TLC Monitoring : Rf values of 0.3–0.5 in 10% EtOAc/hexane indicate successful reduction .

How to resolve contradictions in spectral data during characterization?

Q. Advanced Research Focus

- Solvent Artifacts : CD₃CN vs. DMSO-d₆ can shift CH₂OH peaks by ±0.2 ppm. Always note solvent in metadata .

- Dynamic Effects : Rotameric equilibria in CH₂OH groups may split peaks. Use variable-temperature NMR to confirm .

- Impurity Analysis : LC-MS (ESI+) identifies silylation byproducts (e.g., m/z = [M+Na]+ = 327.1 for TBS-protected derivatives) .

What strategies protect hydroxyl groups during multi-step synthesis?

Q. Advanced Research Focus

- Silylation : TBSCl with imidazole in THF (rt, 12 hours) offers >95% protection efficiency .

- Benzylation : Benzyl bromide/K₂CO₃ in DMF (60°C, 6 hours) for acid-stable protection .

- Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF for silyl group removal .

What analytical techniques confirm purity and structure beyond NMR?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.